4-((Tert-butoxycarbonyl)amino)-2,6-dichlorobenzoic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two chlorine atoms on a benzoic acid structure. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Strong acids like TFA or HCl in solvents like dichloromethane or methanol
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotected Amines: Removal of the Boc group yields the free amine, which can be further functionalized
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group by forming a carbamate, which can be easily removed under acidic conditions . This protection allows for selective reactions to occur on other functional groups without interference from the amino group.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid is unique due to the presence of two chlorine atoms on the benzoic acid structure, which can influence its reactivity and the types of reactions it can undergo. The Boc protecting group provides stability and ease of removal, making it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C12H13Cl2NO4 |
---|---|
Molecular Weight |
306.14 g/mol |
IUPAC Name |
2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-6-4-7(13)9(10(16)17)8(14)5-6/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
MYCXJWGHZUYWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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